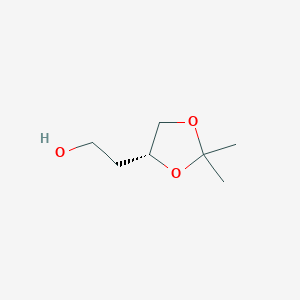

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZYENJAMOWHW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467163 | |

| Record name | 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70005-89-9 | |

| Record name | 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

Foreword: Unveiling a Chiral Architect

In the landscape of modern pharmaceutical and materials science, the precise architecture of a molecule is paramount. Chirality, in particular, often dictates the line between therapeutic efficacy and undesirable side effects. (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, a key chiral building block, serves as a quintessential example of a molecule whose utility is intrinsically tied to its specific three-dimensional arrangement. This guide provides a comprehensive, field-tested approach to the structural elucidation of this versatile synthon, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind our analytical choices, ensuring a robust and self-validating workflow for the unambiguous confirmation of its structure and stereochemistry. This molecule is a valuable intermediate in the synthesis of complex bioactive molecules, including anti-diabetic compounds and anti-inflammatory lipid mediators.

Foundational Physicochemical & Chiroptical Properties

A thorough structural analysis begins with an understanding of the molecule's fundamental properties. These parameters not only confirm the identity of a bulk sample but also inform the selection of appropriate analytical techniques and solvents.

This compound , also known as 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol, possesses the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | Approximately 1.045 g/mL at 25 °C | |

| Boiling Point | Approximately 207 °C (lit.) | |

| Refractive Index | n20/D ≈ 1.4390 (lit.) | |

| Purity (typical) | ≥94% (GC) | [2] |

| CAS Number | 70005-89-9 |

The cornerstone of this molecule's utility is its chirality, centered at the C4 position of the dioxolane ring. The chiroptical properties are a critical measure of enantiomeric purity. While data for the (4R)-enantiomer is not readily published, the specific rotation of its enantiomer, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is reported as [α]20/D +2° (c = 1% in chloroform).[3] By principle, the (4R)-enantiomer will exhibit a specific rotation of equal magnitude and opposite sign.

Expected Specific Rotation for (4R)-enantiomer: [α]20/D -2° (c = 1% in chloroform)

Synthesis and Potential Impurities: A Proactive Analytical Approach

Understanding the synthetic route is not merely an academic exercise; it is crucial for anticipating potential impurities that may interfere with analytical data. A common and efficient synthesis of this compound involves the acid-catalyzed acetalization of (R)-1,2,4-butanetriol with acetone.

Experimental Protocol: Synthesis

-

To a stirred solution of (R)-1,2,4-butanetriol in acetone, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting triol.

-

Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution).

-

The acetone is removed under reduced pressure.

-

The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by vacuum distillation or column chromatography to yield the pure dioxolane derivative.

This process informs our analytical strategy by highlighting potential impurities:

-

Unreacted (R)-1,2,4-butanetriol: A highly polar impurity.

-

Acetone: A volatile impurity, usually removed during workup.

-

Water: Can affect IR spectroscopy.

-

Di-acetonide protected butanetriol: A potential by-product.

-

Racemic or diastereomeric impurities: If the starting triol is not enantiomerically pure.

The following workflow outlines the logical progression of the structural analysis.

Figure 1: A workflow diagram for the synthesis and structural analysis of this compound.

Spectroscopic Elucidation: The Core of the Analysis

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive picture of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call to confirm the molecular weight of the synthesized compound. Electron ionization (EI) is a common technique for this type of molecule.

-

Expected Molecular Ion (M⁺): m/z = 146.0943 (for C₇H₁₄O₃)[4]

The fragmentation pattern in EI-MS is critical for confirming the structural components. For 2,2-dimethyl-1,3-dioxolanes, a characteristic fragmentation is the loss of a methyl group (•CH₃) from the molecular ion to form a stable oxonium ion.

-

Key Fragment: [M-15]⁺ at m/z = 131. This is often a prominent peak resulting from the loss of a methyl radical.[4]

Further fragmentation can occur, but the presence of the molecular ion and the [M-15]⁺ peak are strong indicators of the target structure.

Table 2: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Identity |

| [C₇H₁₄O₃]⁺ | 146.0943 | Molecular Ion (M⁺) |

| [C₆H₁₁O₃]⁺ | 131.0708 | [M - CH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The key is to look for characteristic absorption bands.

Expected IR Absorption Bands:

-

O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (sp³): Multiple sharp absorptions just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

-

C-O Stretch (Acetal): Strong, characteristic absorptions in the fingerprint region, typically around 1200-1000 cm⁻¹. These are often multiple bands due to the coupled C-O stretching vibrations within the dioxolane ring and the primary alcohol.

-

Gem-dimethyl group: A characteristic doublet may be observed around 1380 and 1370 cm⁻¹.

The absence of a strong absorption around 1700 cm⁻¹ confirms the absence of any carbonyl-containing impurities from side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of the atoms.

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. Due to the chirality of the molecule, all seven carbon atoms are chemically non-equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(CH₃)₂ | ~109 | Quaternary acetal carbon, highly deshielded by two oxygen atoms. |

| C(CH₃)₂ | ~25-27 | Gem-dimethyl carbons, equivalent in a symmetrical environment, but may show slight non-equivalence. |

| O-CH₂ | ~67 | Methylene carbon of the dioxolane ring. |

| O-CH | ~75 | Methine carbon of the dioxolane ring, deshielded by oxygen. |

| CH-CH₂ | ~37 | Methylene carbon adjacent to the dioxolane ring. |

| CH₂-OH | ~60 | Methylene carbon bearing the hydroxyl group. |

A ¹³C NMR spectrum for the racemic mixture is available on PubChem, which supports these predicted chemical shift ranges.[4]

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling, and integration.

Predicted ¹H NMR Data:

-

-OH (1H, broad singlet): The chemical shift is variable and depends on concentration and solvent.

-

-O-CH- (1H, multiplet): The proton on the chiral center (C4).

-

-O-CH₂- (2H, multiplet): The two diastereotopic protons on C5 of the dioxolane ring.

-

-CH₂-CH₂-OH (2H, multiplet): The methylene group adjacent to the ring.

-

-CH₂-OH (2H, triplet or multiplet): The methylene group attached to the hydroxyl.

-

-C(CH₃)₂ (6H, two singlets): The two methyl groups are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct singlets.

The integration of these signals should correspond to the number of protons in each environment, providing further confirmation of the structure.

Verification of Stereochemistry

While NMR can provide clues about the relative stereochemistry, dedicated techniques are required to confirm the absolute configuration and enantiomeric purity.

Polarimetry

As mentioned, measuring the specific rotation is a fundamental method to determine the enantiomeric form of the bulk sample. A negative specific rotation of approximately -2° would be indicative of the (4R)-enantiomer.

Chiral Gas Chromatography (GC)

For a quantitative assessment of enantiomeric purity (enantiomeric excess, ee), chiral GC is the method of choice. A sample is passed through a GC column coated with a chiral stationary phase. The two enantiomers will interact differently with this stationary phase, leading to different retention times.

Experimental Protocol: Chiral GC

-

Column Selection: A cyclodextrin-based chiral capillary column is often effective for separating enantiomers of this type.[5]

-

Method Development: Optimize the temperature program, carrier gas flow rate, and injector/detector temperatures to achieve baseline separation of the two enantiomer peaks.

-

Analysis: Inject a solution of the synthesized compound. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers. For a highly pure (4R) sample, only one major peak should be observed at the corresponding retention time.

The following diagram illustrates the principle of chiral separation.

Figure 2: A conceptual diagram of chiral gas chromatography for the separation of enantiomers.

Conclusion: A Self-Validating Analytical Framework

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. By beginning with an understanding of the molecule's synthesis and fundamental properties, we can proactively address potential analytical challenges. The combination of mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and detailed ¹H and ¹³C NMR for mapping the molecular framework provides a robust confirmation of the chemical structure. Finally, chiroptical methods, particularly chiral GC, offer the definitive proof of absolute stereochemistry and enantiomeric purity. This comprehensive approach ensures a high degree of confidence in the identity and quality of this critical chiral building block, underpinning its successful application in research and development.

References

- 1. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 2. biocompare.com [biocompare.com]

- 3. (4S)-(+)-4-(2-ヒドロキシエチル)-2,2-ジメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

An In-depth Technical Guide to (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane for Researchers and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

This compound (CAS No: 70005-89-9) is a chiral molecule of significant interest in the fields of organic synthesis, pharmaceutical development, and material science.[1] As a derivative of (R)-glycerol, it provides a synthetically versatile platform, incorporating a key chiral center, a protected diol in the form of a stable dioxolane ring, and a reactive primary hydroxyl group. This unique combination of features makes it an invaluable starting material and intermediate for the synthesis of complex, enantiomerically pure molecules.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of this important chiral building block. The insights provided herein are grounded in established technical data to empower scientists to effectively and safely leverage this compound in their research endeavors.

Molecular Structure and Chemical Identity

The structure of this compound is foundational to its utility. The molecule possesses a single stereocenter at the C4 position of the dioxolane ring, defining it as the (R)-enantiomer. The dioxolane ring itself is an acetonide, serving as a robust protecting group for the 1,2-diol of the parent glycerol backbone. This protection is stable under a wide range of reaction conditions, yet can be removed under acidic conditions when desired. The primary hydroxyl group at the terminus of the ethyl side chain provides a reactive handle for a multitude of chemical transformations.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 70005-89-9[3] |

| Molecular Formula | C₇H₁₄O₃[1][3][4] |

| Molecular Weight | 146.18 g/mol [3] |

| InChI Key | YYEZYENJAMOWHW-ZCFIWIBFSA-N |

| SMILES String | CC1(C)OC--INVALID-LINK--O1 |

| Synonyms | 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol, (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol[1][5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for planning experiments, purification procedures, and formulation work. This compound is a colorless, clear liquid at room temperature.[1] Its hydroxyl group contributes to its solubility and reactivity.[1]

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless, clear liquid | [1] |

| Assay Purity | ≥94% to 96% | [1][4] |

| Boiling Point | 207 °C (lit.) 98 °C / 15 mmHg (lit.) | |

| Density | 1.045 g/mL at 25 °C (lit.) 1.027 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4390 (lit.) n20/D 1.4380 (lit.) | |

| Flash Point | 106 °C (222.8 °F) - closed cup 100.6 °C (213.1 °F) - closed cup |

| Storage Temperature | 2-8 °C |[1] |

Note: Variations in reported values are common and can depend on the purity of the sample and the measurement conditions.

The relatively high boiling point and flash point indicate that the compound is a combustible liquid but not highly volatile under standard laboratory conditions. Its density, slightly greater than water, is also a key consideration for reaction setups and solvent extraction procedures.

Applications in Pharmaceutical and Chemical Synthesis

The true value of this compound lies in its application as a versatile chiral intermediate. Its unique structure enhances solubility and reactivity, making it an ideal candidate for drug formulation and development.[1]

Key Applications:

-

Synthesis of Bioactive Lipids: The compound is a crucial starting material for introducing a specific chiral center during the total synthesis of complex natural products. For instance, it has been used to selectively introduce chirality in the synthesis of protectin D1, a potent anti-inflammatory lipid mediator.[3][4]

-

Development of Anti-Diabetic Agents: It serves as a key fragment in the total synthesis of cytopiloyne, a polyacetylenic glucoside with anti-diabetic properties.[3][4]

-

Preparation of Labeled Nucleotides: The molecule is a starting material for preparing isotopically labeled compounds, such as 4-¹⁵N-amino-2-butane-1,2-diol, which is subsequently used to synthesize ¹⁵N-labeled oligodeoxynucleotides for structural and mechanistic studies.[3][4]

-

General Organic Synthesis: Beyond specific targets, it is widely used as a C4 chiral building block, where the protected diol and reactive alcohol can be elaborated into more complex structures.

Caption: Synthetic utility of this compound.

Experimental Protocol: Acylation of the Primary Hydroxyl Group

This protocol provides a representative example of a common transformation involving the primary alcohol of the title compound. The acylation to form an ester is a fundamental step for further synthetic elaboration.

Objective: To synthesize 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl acetate.

Causality and Rationale:

-

Solvent: Dichloromethane (DCM) is chosen as it is a relatively inert, aprotic solvent that readily dissolves the starting material and reagents.

-

Base: Triethylamine (TEA) is a mild, non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily reacts with the primary alcohol.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between acetyl chloride and the alcohol, then allowed to warm to room temperature to ensure completion.

-

Workup: The aqueous workup with saturated NaHCO₃ neutralizes any remaining acid, while the brine wash helps to remove water from the organic layer before drying.

-

Purification: Column chromatography is the standard method for purifying small to medium-scale organic reaction products, separating the desired ester from any unreacted starting material or byproducts.

Step-by-Step Methodology:

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.46 g, 10 mmol).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (20 mL).

-

Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation: Add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution over 5 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Caption: Experimental workflow for the acylation of the primary alcohol.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound is classified as a substance with potential health hazards.

Table 3: GHS Safety Information

| Category | Information |

|---|---|

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Target Organs | Respiratory system |

| Storage Class | 10 - Combustible liquids |

Handling Recommendations:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[6]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[7]

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

The recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Do NOT induce vomiting. Drink two glasses of water and consult a physician.[7]

Conclusion

This compound is a high-value chiral building block with a well-defined set of physicochemical properties. Its structural features—a fixed stereocenter, a stable diol protecting group, and a reactive primary alcohol—make it an indispensable tool for the asymmetric synthesis of complex molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 3. (4R)-4-(2-ヒドロキシエチル)-2,2-ジメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. biocompare.com [biocompare.com]

- 5. (R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | 70005-89-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: A Chiral Building Block for Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Synthon

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, identified by its CAS number 70005-89-9 , is a valuable and versatile chiral building block in modern organic synthesis.[1] This compound, a derivative of (R)-1,2,4-butanetriol, features a protected 1,2-diol in the form of an acetonide, leaving a primary hydroxyl group available for further chemical transformations. Its stereochemically defined center makes it an indispensable tool for the enantioselective synthesis of complex natural products and pharmaceutically active molecules. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its critical role in the construction of intricate molecular architectures.

The strategic advantage of employing this dioxolane lies in its ability to introduce a specific stereocenter into a target molecule, which is crucial for biological activity. The acetonide protecting group offers stability under a range of reaction conditions, yet can be readily removed when desired, unmasking the diol functionality for subsequent synthetic manipulations. This combination of a fixed chiral center and a strategically placed, reactive hydroxyl group has made it a favored intermediate in the synthesis of several noteworthy bioactive compounds.[1][2]

Physicochemical Properties

This compound is a colorless liquid under standard conditions. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 70005-89-9 | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.045 g/mL at 25 °C | [1] |

| Boiling Point | 207 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4390 (lit.) | [1] |

| Purity | ≥96% | [1] |

Synthesis: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of this compound is the regioselective acetonide protection of the 1,2-diol of (R)-1,2,4-butanetriol. The primary hydroxyl group at the 4-position is less sterically hindered and less likely to form a stable cyclic acetal, leading to the desired product with high selectivity.

Causality of Experimental Choices

-

Starting Material: (R)-1,2,4-Butanetriol is selected as the precursor to impart the desired (R)-stereochemistry at the C4 position of the resulting dioxolane. The chirality of the final product is directly derived from this starting material.

-

Protecting Group: An acetonide is chosen for the protection of the vicinal diol due to its ease of formation, stability under a variety of reaction conditions (e.g., basic, nucleophilic, and some oxidative/reductive conditions), and facile deprotection under mild acidic conditions.

-

Reagents: 2,2-Dimethoxypropane is often preferred over acetone as the acetalization agent. It acts as both the acetone source and a water scavenger, driving the equilibrium towards the product formation by reacting with the water generated during the reaction to form acetone and methanol. An acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a strong acid, is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by the diol.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or acetone itself are typically used to prevent side reactions and ensure the efficiency of the water-sensitive acid catalyst.

-

Purification: Distillation under reduced pressure is an effective method for purifying the final product, as it allows for separation from non-volatile impurities and any remaining starting materials at a lower temperature, preventing potential decomposition.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-1,2,4-butanetriol (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the butanetriol in anhydrous acetone or dichloromethane. Add 2,2-dimethoxypropane (1.2-1.5 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02-0.05 eq).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a small amount of a weak base, such as triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst.

-

Extraction: If DCM was used as the solvent, wash the organic layer with water and brine. If acetone was the solvent, remove it under reduced pressure and then dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on the structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals corresponding to the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

-

δ ~4.1-4.3 ppm (m, 1H): This multiplet corresponds to the proton on the chiral center (C4).

-

δ ~4.0 ppm (dd, 1H) and ~3.5 ppm (dd, 1H): These signals represent the two diastereotopic protons of the CH₂ group in the dioxolane ring (C5).

-

δ ~3.7 ppm (t, 2H): A triplet for the methylene group adjacent to the primary hydroxyl group (-CH₂OH).

-

δ ~2.5-3.0 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH).

-

δ ~1.8 ppm (q, 2H): A quartet for the methylene group adjacent to the dioxolane ring (-CH₂-CH₂OH).

-

δ ~1.4 ppm (s, 3H) and ~1.3 ppm (s, 3H): Two singlets for the two diastereotopic methyl groups of the acetonide.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

δ ~109 ppm: The quaternary carbon of the acetonide (C2).

-

δ ~76 ppm: The chiral carbon of the dioxolane ring (C4).

-

δ ~69 ppm: The methylene carbon of the dioxolane ring (C5).

-

δ ~61 ppm: The methylene carbon bearing the hydroxyl group (-CH₂OH).

-

δ ~36 ppm: The other methylene carbon of the side chain (-CH₂-CH₂OH).

-

δ ~27 ppm and ~25 ppm: The two methyl carbons of the acetonide.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

~2980-2880 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1380 cm⁻¹ and ~1370 cm⁻¹: Characteristic bending vibrations for the gem-dimethyl group of the acetonide.

-

~1250-1050 cm⁻¹: C-O stretching vibrations of the acetal and the alcohol.

Applications in Drug Development and Research

This compound serves as a cornerstone in the synthesis of several complex and biologically important molecules. Its predefined stereochemistry is pivotal in constructing the chiral centers of the target compounds with high fidelity.

Total Synthesis of Protectin D1

Protectin D1 is a potent anti-inflammatory and pro-resolving lipid mediator. In its total synthesis, this compound is utilized as a chiral pool starting material to introduce the chiral hydroxyl group at the C10 position of the final molecule.[1] The synthetic strategy involves the elaboration of the hydroxyethyl side chain into a longer carbon chain with the desired functionality, while the chiral center from the dioxolane is preserved throughout the synthetic sequence. This approach underscores the importance of readily available chiral building blocks for the efficient and stereocontrolled synthesis of complex natural products.

Synthesis of Cytopiloyne

Cytopiloyne is a novel polyacetylenic glucoside with potential anti-diabetic properties. This compound has been employed as a starting material in the total synthesis of this natural product.[1] The chiral center of the dioxolane is incorporated into the backbone of cytopiloyne, demonstrating the utility of this synthon in constructing molecules with diverse structural features.

Caption: Key applications of this compound in total synthesis.

Conclusion: An Enabling Tool for Asymmetric Synthesis

This compound is a powerful and reliable chiral building block for the synthesis of complex molecules. Its well-defined stereochemistry, coupled with the versatility of the acetonide protecting group and the reactive primary hydroxyl group, provides chemists with a strategic advantage in designing and executing enantioselective syntheses. The applications in the total synthesis of Protectin D1 and Cytopiloyne are testaments to its utility and importance in the fields of drug discovery and natural product synthesis. As the demand for enantiomerically pure compounds continues to grow, the significance of chiral synthons like this compound will undoubtedly increase, enabling the creation of novel therapeutics and the exploration of complex biological systems.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. This chiral compound, a key building block in the synthesis of various bioactive molecules, presents a fascinating case for NMR analysis due to the presence of a stereocenter that renders adjacent protons diastereotopic. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical analysis.

Introduction

This compound, with CAS number 70005-89-9, is a versatile chiral intermediate.[1] Its structure, derived from the protection of a triol, contains a chiral center at the C4 position of the dioxolane ring. This chirality is the determining factor in the complexity of its ¹H NMR spectrum, leading to the non-equivalence of protons that might otherwise be considered chemically identical. A thorough understanding of its NMR spectra is paramount for verifying its synthesis and for tracking its incorporation into larger, more complex molecules.

This guide will dissect the predicted ¹H and ¹³C NMR spectra of this molecule, offering a detailed rationale for the chemical shifts, multiplicities, and coupling constants. We will place a special emphasis on the concept of diastereotopicity and its manifestation in the ¹H NMR spectrum.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following numbering scheme will be used for the atoms in this compound.

References

Spectroscopic data for (R)-2,2-dimethyl-1,3-dioxolane-4-ethanol

Gathering Spectroscopic Data

I've initiated a thorough search for spectroscopic data on (R)-2,2-dimethyl-1,3-dioxolane-4-ethanol. My focus is on compiling 1H NMR, 13C NMR, IR, and mass spectrometry data. I'm prioritizing reputable sources like chemical databases and scientific literature to ensure data quality. I'll analyze the data and make notes.

Structuring the Guide Content

I'm now diving into the structural framework of the technical guide. I'm introducing the compound and the significance of its spectroscopic characterization. I plan to dedicate sections to 1H NMR, 13C NMR, IR, and mass spectrometry, structuring them with experimental data tables, spectral interpretations linking features to molecular structure, and data acquisition protocols. I'm thinking about including Graphviz diagrams and authoritative source citations throughout.

Developing Data Analysis Protocols

I'm now deeply involved in analyzing the spectroscopic data I've gathered. My focus is on extracting crucial spectral features: chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. Simultaneously, I'm researching established protocols for acquiring and processing this data, aiming to establish clear, concise methodologies for the guide.

Composing a Guide

I'm currently structuring a detailed technical guide focused on the spectroscopic data of (R)-2,2-dimethyl-1,3-dioxolane-4-ethanol. I'm aiming for scientific integrity and autonomy in its presentation, keeping in mind the user's expertise as a researcher. The goal is a comprehensive resource.

Refining Compound Specificity

I've been meticulously researching the target compound, (R)-2,2-dimethyl-1,3-dioxolane-4-ethanol, for its spectroscopic data. While (R)-Solketal (methanol derivative) is readily available, the ethanol derivative presents a challenge. My primary focus remains on the specified ethanol derivative, but I'm prepared to address the data availability gap if necessary by including Solketal data with clear distinction.

Expanding Data Acquisition

I've successfully identified the target compound, 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, through its CAS number (5754-34-7) on PubChem. Now I'm meticulously gathering 1H NMR and 13C NMR data, focusing on chemical shifts, multiplicities, and coupling constants. While the methanol derivative data is readily available, I'm specifically targeting the ethanol derivative. I've begun to cross-reference data sources to ensure accuracy and comprehensive coverage for the guide.

Detailing Spectroscopic Data

I'm now focusing on gathering the necessary spectroscopic data. Specifically, I've secured the CAS number for the ethanol derivative, allowing for targeted data retrieval. I'm actively collecting 1H NMR, 13C NMR, IR, and Mass Spectrometry data, prioritizing the ethanol derivative over its methanol counterpart. I'm also preparing to document detailed experimental protocols for each technique, drawing from established methodologies to ensure comprehensive and practical guidance.

Expanding Data Collection

I've made significant progress in my data acquisition efforts. I've located the CAS number for the target compound, 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, and have begun to gather the essential 1H NMR and 13C NMR data from multiple reputable sources. While I'm prioritizing the ethanol derivative, I'm prepared to include comparable data for the related Solketal if I encounter any substantial data gaps, as I have begun to research that compound as well. I'm taking care to clarify the chemical name with the user to avoid any discrepancies.

Defining Guide Scope

My current focus is defining the guide's precise scope. I've successfully identified the target compound's CAS number (5754-34-7) and confirmed the chemical name, "2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol". I will now gather data on the core spectroscopic techniques: 1H NMR, 13C NMR, IR, and Mass Spectrometry, ensuring the inclusion of detailed experimental protocols, and the use of Graphviz diagrams. I'm prioritizing thoroughness and accuracy.

Acquiring Core Data

My efforts are focused on sourcing the essential spectroscopic data: 1H NMR, 13C NMR, IR, and Mass Spectrometry for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol, specifically. I've secured a CAS number, PubChem link, and 13C NMR data. My current priority is locating and verifying the 1H NMR spectrum, while readying experimental protocols and referencing all sources meticulously.

Starting Data Assembly

I'm now collating the spectroscopic data, focusing on 1H NMR data. Despite the ethanol derivative's scarcity, I've secured the PubChem entry (CID 4219754) with 13C NMR and GC-MS data. I'm actively seeking published 1H NMR data, while starting to compile experimental protocols for each technique.

Compiling Data & Structure

Currently, I'm integrating the spectroscopic data I've found, including the chemical structure visualization. While the ethanol derivative is less common, I've confirmed its identity and located initial 13C NMR and MS data. I'm actively searching for 1H NMR and IR spectra, preparing to draft experimental protocols based on standard methodologies. The initial document structure is ready.

Gathering Spectroscopic Data

I'm now deep in the process of acquiring the necessary spectroscopic data, particularly the elusive 1H NMR and IR spectra for the ethanol derivative. While the 13C NMR and MS data are more readily available, I'm working hard to find the missing pieces to ensure a complete and accurate resource, acknowledging the data gaps as they arise.

A Technical Guide to (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: A Versatile Chiral Building Block in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a C4 Chiral Synthon

In the field of asymmetric synthesis, the predictable and efficient installation of stereocenters is paramount. Chiral building blocks derived from the "chiral pool"—naturally occurring, enantiomerically pure compounds—represent a cornerstone strategy for achieving this goal. Among these, (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 70005-89-9) has emerged as a highly valuable and versatile C4 synthon.

This guide provides an in-depth technical overview of this building block, elucidating its synthesis, physicochemical properties, key chemical transformations, and proven applications in the stereocontrolled synthesis of complex, high-value molecules. Its utility stems from a combination of factors:

-

Accessibility: It is readily prepared in high enantiomeric purity from L-malic acid, an inexpensive starting material from the chiral pool.

-

Stereochemical Integrity: The (R)-configured stereocenter is robust and serves as a reliable anchor for subsequent stereocontrolled reactions.

-

Orthogonal Functionality: It possesses a primary hydroxyl group amenable to a wide range of transformations, while the 1,2-diol is masked as a stable acetonide protecting group. This differentiation allows for selective manipulation at two distinct points in the molecule.

This combination of features makes this compound a preferred choice for synthetic chemists aiming to construct chiral molecules for pharmaceutical, agrochemical, and materials science applications.

Physicochemical and Spectroscopic Properties

A clear understanding of a reagent's physical properties is critical for its effective use in the laboratory. The key properties of the title compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 70005-89-9 | |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 207 °C (lit.) | |

| Density | 1.045 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4390 (lit.) | |

| SMILES | CC1(C)OC--INVALID-LINK--O1 | |

| InChI Key | YYEZYENJAMOWHW-ZCFIWIBFSA-N |

Synthesis from the Chiral Pool: L-Malic Acid

The most common and economically viable route to this compound begins with (S)-malic acid (more commonly known as L-malic acid). The synthetic strategy hinges on two key transformations: the complete reduction of both carboxylic acid functionalities to alcohols, followed by the selective protection of the resulting 1,2-diol.

Synthetic Pathway Overview

The conversion involves a two-step process. First, L-malic acid is reduced to (R)-1,2,4-butanetriol. Borane complexes are particularly effective for this transformation as they reduce carboxylic acids under mild conditions without requiring prior esterification.[1] The subsequent step involves the chemoselective protection of the vicinal diol at the C1 and C2 positions using acetone under acidic catalysis to form the stable 1,3-dioxolane ring, leaving the C4 primary hydroxyl group free for further functionalization.

Caption: Synthesis of the target chiral building block from L-malic acid.

Detailed Experimental Protocol: Synthesis of (R)-1,2,4-Butanetriol[2]

Causality: Borane-dimethyl sulfide (BMS) is chosen as the reducing agent because it efficiently reduces carboxylic acids directly to alcohols under mild conditions, preserving the stereochemistry of the adjacent chiral center. Tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve both the starting material and the borane complex.

-

Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-malic acid (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the malic acid. The solution is cooled to 0 °C in an ice bath.

-

Reduction: Borane-dimethyl sulfide complex (approx. 3.0-3.5 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by TLC or IR spectroscopy (disappearance of the C=O stretch of the carboxylic acid).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step destroys excess borane.

-

Workup: The solvent is removed under reduced pressure. The resulting crude oil is co-evaporated with methanol multiple times to remove borate esters.

-

Purification: The crude (S)-1,2,4-butanetriol is typically a viscous oil and can be used directly in the next step or purified by flash chromatography if necessary. The yield is often quantitative.[1]

Detailed Experimental Protocol: Acetonide Protection

Causality: The formation of the five-membered dioxolane ring from the 1,2-diol is thermodynamically favored over the formation of a six-membered ring from the 1,4-diol or a seven-membered ring from the 2,4-diol. A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is sufficient to promote the equilibrium towards the protected product. 2,2-Dimethoxypropane can be used as both a reagent and a water scavenger.

-

Setup: The crude (S)-1,2,4-butanetriol from the previous step is dissolved in acetone (or a mixture of acetone and an inert solvent like dichloromethane).

-

Reagent Addition: 2,2-Dimethoxypropane (1.1-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq) are added.

-

Reaction: The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC until the starting triol is consumed.

-

Quenching: The reaction is quenched by adding a small amount of a weak base, such as triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst.

-

Workup: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.

Key Chemical Transformations

The synthetic utility of this building block lies in the selective reactivity of its primary hydroxyl group. This functionality can be easily converted into a variety of other groups, enabling chain extension and the introduction of new functionalities.

Caption: Common transformations of the primary hydroxyl group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or under Swern or Dess-Martin periodinane conditions. Further oxidation to the carboxylic acid can also be achieved if desired.

-

Activation as a Leaving Group: Conversion of the alcohol to a tosylate or mesylate is a common strategy. This transforms the hydroxyl into an excellent leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) reactions for carbon-carbon or carbon-heteroatom bond formation.

-

Protection: The hydroxyl group can be protected with a variety of standard protecting groups, such as silyl ethers (e.g., TBDMS, TIPS), to prevent unwanted reactions while other parts of a larger molecule are being manipulated.[2]

-

Etherification: Under basic conditions (e.g., using NaH), the alcohol can be deprotonated and reacted with an alkyl halide (Williamson ether synthesis) to form ethers.

Applications in Target-Oriented Synthesis

The true value of a chiral building block is demonstrated by its successful application in the synthesis of complex, biologically active molecules. This compound has been instrumental in several high-profile total syntheses.

Caption: Diverse applications stemming from a single chiral building block.

Total Synthesis of Protectin D1

Protectin D1 is a potent specialized pro-resolving mediator (SPM) involved in the resolution of inflammation.[3][4] Its complex structure contains multiple stereocenters, the precise configuration of which is essential for its biological activity. In several reported total syntheses, this compound is utilized as the source for the C10 (R)-hydroxyl group.[5] The building block is typically oxidized to the corresponding aldehyde and then elaborated through Wittig or other coupling reactions to construct the carbon backbone of the natural product.[5]

Total Synthesis of Cytopiloyne

Cytopiloyne is a novel polyacetylenic glucoside isolated from Bidens pilosa that functions as a T helper cell modulator and has shown potential as an anti-diabetic agent.[6][7] The title compound serves as a key starting material in the total synthesis of cytopiloyne, providing the chiral framework upon which the rest of the complex structure is built.[8]

Synthesis of Labeled Oligodeoxynucleotides

The versatility of this building block extends beyond natural product synthesis. It has been employed as a starting material in the preparation of 4-¹⁵N-amino-2-butane-1,2-diol.[8] This isotopically labeled chiral fragment is then incorporated into oligodeoxynucleotides for use in structural biology and mechanistic studies, highlighting the compound's utility in creating specialized chemical tools for research.

Conclusion and Future Outlook

This compound stands as a testament to the power and elegance of the chiral pool approach in modern organic synthesis. Its straightforward preparation from L-malic acid, combined with its inherent functional group differentiation, provides chemists with a reliable and versatile tool for the construction of stereochemically complex molecules. Its successful application in the synthesis of potent bioactive compounds like Protectin D1 and Cytopiloyne underscores its strategic importance. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the role of well-established, cost-effective chiral building blocks like this dioxolane derivative will undoubtedly continue to expand.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, bromomethyldimethylsilyl ether [webbook.nist.gov]

- 3. Stereoselective synthesis of protectin D1: A potent anti-inflammatory and proresolving lipid mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of protectin D1 analogs: novel pro-resolution and radiotracer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytopiloyne, a novel polyacetylenic glucoside from Bidens pilosa, functions as a T helper cell modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

A Comprehensive Technical Guide to (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane for Researchers and Drug Development Professionals

Abstract

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block, holds significant importance in the stereoselective synthesis of complex pharmaceutical molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its commercial availability, synthesis rationale, quality control protocols, and key applications. By integrating field-proven insights with scientific principles, this document serves as a practical resource for leveraging this essential chiral intermediate in the laboratory and beyond.

Introduction: The Strategic Importance of this compound in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity. This compound, belonging to the class of chiral dioxolanes, has emerged as a pivotal intermediate for the introduction of a specific stereocenter in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structure, featuring a protected diol and a reactive primary alcohol, offers synthetic chemists a robust platform for constructing intricate molecular architectures with high stereochemical fidelity.

The dioxolane moiety serves as a protecting group for a 1,2-diol, a common structural motif in many natural products and synthetic drugs. This protection strategy is advantageous as it is stable under a variety of reaction conditions and can be readily removed when required. The (4R)-configuration of the stereocenter and the presence of the hydroxyethyl side chain make it a particularly valuable precursor for the synthesis of prostaglandins and other biologically active molecules.[1][2][3] This guide will delve into the practical aspects of sourcing, synthesizing, and utilizing this chiral building block to empower researchers in their synthetic endeavors.

Commercial Availability and Supplier Specifications

A reliable supply of high-quality starting materials is the foundation of any successful synthetic campaign. This compound is commercially available from a number of reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the consistency between batches and the availability of comprehensive analytical data.

Below is a comparative table of prominent suppliers and their typical product specifications:

| Supplier | Product Number (Example) | Purity Specification | Analytical Methods Cited |

| Sigma-Aldrich | 331074 | ≥96% | Not specified on product page |

| Chem-Impex | 29161 | ≥94% (GC) | Gas Chromatography (GC) |

| Amerigo Scientific | CBB1120701 | 96% | Not specified on product page |

| TCI America | H1593 | >94.0% (GC) | Gas Chromatography (GC) |

Note: Purity specifications and available analytical data may vary. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to obtain detailed information on purity, enantiomeric excess, and residual solvents.

Synthesis of this compound: A Mechanistic Perspective

The most common and logical synthetic route to this compound originates from the chiral pool, specifically from (R)-1,2,4-butanetriol. This approach is favored due to the ready availability of the starting material in high enantiomeric purity.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection to (R)-1,2,4-butanetriol and acetone (or its equivalent, 2,2-dimethoxypropane).

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Acid-Catalyzed Acetalization

The formation of the dioxolane ring is achieved through an acid-catalyzed acetalization reaction. This reaction is a classic example of protecting group chemistry, where the more sterically accessible 1,2-diol of (R)-1,2,4-butanetriol selectively reacts with a ketone or its acetal.

Principle: The acid catalyst protonates the carbonyl oxygen of acetone (or one of the methoxy groups of 2,2-dimethoxypropane), making the carbonyl carbon more electrophilic. The hydroxyl groups of the 1,2-diol then act as nucleophiles, attacking the activated carbonyl carbon in a stepwise manner to form the five-membered dioxolane ring. The reaction is typically driven to completion by removing the water byproduct, often using a Dean-Stark apparatus.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add (R)-1,2,4-butanetriol (1.0 eq) and a suitable solvent such as toluene or acetone.

-

Reagent Addition: Add 2,2-dimethoxypropane (1.2-1.5 eq) and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or boron trifluoride diethyl etherate).

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the methanol/water azeotrope in the Dean-Stark trap. Alternatively, thin-layer chromatography (TLC) can be used to track the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst with a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Quality Control and Analytical Characterization: Ensuring Enantiomeric Purity

The utility of this compound as a chiral building block is contingent upon its high enantiomeric purity. Therefore, robust analytical methods are essential for its quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Method Development Considerations:

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly employed for the separation of polar analytes on polysaccharide-based CSPs.

-

Detection: UV detection is suitable if the molecule possesses a chromophore. For compounds lacking a strong chromophore, a refractive index detector (RID) or a mass spectrometer (MS) can be used.

Illustrative Chiral HPLC Workflow:

Caption: Workflow for chiral HPLC method development and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key signals for this compound include the singlets for the two methyl groups of the acetal, the multiplets for the protons on the dioxolane ring, and the multiplets for the ethyl group protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

To determine enantiomeric purity by NMR, a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) can be used to induce chemical shift non-equivalence between the enantiomers.

Applications in Drug Development: A Chiral Precursor for Key Pharmaceuticals

This compound serves as a crucial starting material in the total synthesis of several important pharmaceutical agents.

Synthesis of Protectin D1

Protectin D1 is a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving properties. The synthesis of this complex lipid mediator often utilizes this compound to introduce a key chiral center.[4]

Synthesis of Cytopiloyne

Cytopiloyne, an anti-diabetic molecule, is another example of a natural product whose synthesis can be facilitated by the use of this chiral building block.[4]

Synthesis of Prostaglandins

The structural features of this compound make it an ideal precursor for the synthesis of various prostaglandins, a class of lipid compounds with diverse physiological effects.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chiral building block that plays a critical role in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. A thorough understanding of its commercial availability, synthesis, quality control, and applications is essential for its effective utilization. This guide has provided a comprehensive technical overview to assist researchers and drug development professionals in harnessing the full potential of this important chiral intermediate. By adhering to the principles of good laboratory practice and employing robust analytical techniques, scientists can confidently incorporate this compound into their synthetic strategies to advance the frontiers of chemical and pharmaceutical research.

References

- 1. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Prostaglandin synthesis and release from cultured human trabecular-meshwork cells and scleral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4R)-4-(2-ヒドロキシエチル)-2,2-ジメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]

Stereochemistry of 2,2-dimethyl-1,3-dioxolane derivatives

An In-Depth Technical Guide to the Stereochemistry of 2,2-Dimethyl-1,3-Dioxolane Derivatives

Abstract

The 2,2-dimethyl-1,3-dioxolane scaffold, commonly known as an acetonide, is a cornerstone in modern organic chemistry. It serves not only as a robust protecting group for 1,2-diols but also as a powerful stereodirecting element in asymmetric synthesis. The five-membered ring, while seemingly simple, possesses a nuanced conformational landscape that is critical to its function. Understanding the principles governing the synthesis, conformation, and stereochemical assignment of these derivatives is paramount for researchers in medicinal chemistry, natural product synthesis, and materials science. This guide provides a comprehensive exploration of the stereochemistry of 2,2-dimethyl-1,3-dioxolane derivatives, synthesizing foundational principles with field-proven experimental insights and methodologies.

The Foundational Chemistry: Synthesis and Stereochemical Integrity

The primary route to 2,2-dimethyl-1,3-dioxolane derivatives is the acid-catalyzed acetalization of a 1,2-diol with an acetone source, typically acetone itself or, more efficiently, 2,2-dimethoxypropane. This reaction is a reversible equilibrium, often driven to completion by the removal of the methanol or water byproduct.

From a stereochemical perspective, the critical insight is that this reaction is a method of protection and preservation. The stereocenters of the parent diol at the C4 and C5 positions of the resulting dioxolane ring are retained. The reaction does not generate new stereocenters at these positions but rather locks the diol's existing configuration into a more rigid cyclic structure. The synthesis of enantiomerically pure dioxolanes, therefore, relies on the use of enantiopure diols as starting materials.[1][2] The yields of this reaction are often excellent but can be influenced by the steric hindrance of the diol substituents.[1]

While traditional synthesis preserves stereochemistry, advanced methods can create chiral dioxolanes through asymmetric reactions. Organocatalytic formal [3+2] cycloadditions, for instance, can construct the dioxolane ring with high enantioselectivity from achiral precursors.[3]

Logical Workflow: Synthesis of Chiral Dioxolanes

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Chiral Pool Synthesis in Organic Chemistry

Introduction: Harnessing Nature's Chirality

In the intricate world of organic synthesis, particularly within drug discovery and development, the three-dimensional arrangement of atoms in a molecule is paramount. This property, known as stereochemistry, often dictates a molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of modern medicinal chemistry.[1][2]

One of the most elegant and efficient strategies to achieve this is through chiral pool synthesis . This approach utilizes readily available, enantiomerically pure natural products as starting materials.[3][4][5] Nature provides a vast "chiral pool" of these building blocks, including amino acids, carbohydrates, terpenes, and alkaloids.[3][6][7] By starting with a molecule that already possesses the desired stereochemistry at one or more centers, chemists can circumvent the often challenging and costly steps of creating chirality from scratch.[5][8] This guide provides an in-depth exploration of the principles, applications, and strategic considerations of chiral pool synthesis for researchers, scientists, and drug development professionals.

The Core Principle: Transfer of Chirality

The fundamental concept behind chiral pool synthesis is the transfer of chirality . The inherent stereochemistry of the starting material is preserved and strategically manipulated throughout a synthetic sequence to ultimately yield the target molecule with the desired stereochemistry.[3] This strategy is particularly advantageous when the target molecule shares a significant structural resemblance to an abundant and inexpensive natural product.[3]

The power of this approach lies in its ability to efficiently construct complex molecules with multiple stereocenters. The initial chiral center(s) from the starting material can direct the formation of new stereocenters in a predictable manner, a phenomenon known as substrate-controlled asymmetric induction .[6] This inherent stereochemical control often leads to higher yields and greater stereoselectivity compared to other asymmetric synthesis methods.

Navigating the Chiral Pool: A Survey of Key Starting Materials

The success of a chiral pool synthesis hinges on the judicious selection of the starting material. The ideal candidate should be readily available, enantiomerically pure, and possess functional groups that allow for the desired chemical transformations.

Amino Acids: Versatile Chiral Building Blocks

The 19 common proteinogenic amino acids (excluding the achiral glycine) are among the most widely used chiral pool starting materials.[8][] They are available in high enantiomeric purity, and both L- and sometimes D-enantiomers can be accessed.[6][] Their bifunctional nature, containing both an amine and a carboxylic acid, provides a versatile platform for a wide array of chemical modifications. For instance, D-serine has been utilized as a key chiral precursor in the enantioselective synthesis of complex molecules like (−)-α-kainic acid.[6]

Carbohydrates: A Rich Source of Stereochemical Diversity

Carbohydrates, such as glucose and ribose, are abundant and inexpensive sources of chirality.[7][] Their polyhydroxylated nature and defined stereochemistry make them excellent starting points for the synthesis of a wide range of natural products and pharmaceuticals.[] The rigid cyclic structures of many carbohydrates allow for highly stereoselective transformations.[]

Terpenes: Nature's Hydrocarbon Scaffolds

Terpenes and terpenoids represent another major class of chiral pool starting materials.[3][10][11] Compounds like (+)-limonene, (R)-carvone, and (−)-menthol are readily available from natural sources and offer a diverse range of carbocyclic frameworks.[7][12] These have been instrumental in the total synthesis of complex terpene natural products themselves, showcasing the power of using a chiral pool terpene to construct a more intricate target within the same family.[10][11][13] For example, verbenone, a chiral terpene, has been employed as a precursor in the synthesis of the anticancer drug paclitaxel (Taxol), enhancing the efficiency of the overall process.[3]

Strategic Considerations and Experimental Design

While the concept of chiral pool synthesis is straightforward, its successful implementation requires careful planning and execution.

Retrosynthetic Analysis: Connecting the Target to the Pool

The initial step in designing a chiral pool synthesis is a thorough retrosynthetic analysis. This involves mentally deconstructing the target molecule back to a suitable chiral starting material. The key is to identify a fragment within the target that retains the stereochemical information of a readily available chiral pool molecule.

Protecting Group Strategies

Given the often polyfunctional nature of chiral pool starting materials, protecting group chemistry plays a crucial role. The selective protection and deprotection of functional groups are essential to direct reactivity to the desired positions and prevent unwanted side reactions.

Potential Pitfalls and How to Avoid Them

-

Racemization: One of the primary concerns in chiral pool synthesis is the potential for racemization, or the loss of stereochemical integrity, at any stage of the synthesis. This is particularly relevant when manipulating stereocenters that are adjacent to carbonyl groups or other activating functionalities. Careful selection of reaction conditions (e.g., mild bases, low temperatures) is critical to mitigate this risk.

-

Availability of Enantiomers: A significant limitation of the chiral pool approach is that often only one enantiomer of a natural product is readily available.[14] If the "unnatural" enantiomer of the target molecule is desired, a different synthetic strategy may be required.

Chiral Pool Synthesis in Action: A Case Study in Drug Development

A compelling example of the power of chiral pool synthesis is in the development of the anti-influenza drug oseltamivir (Tamiflu®). Early syntheses of this drug were long and complex. A major breakthrough was the development of a synthesis starting from shikimic acid, a readily available and enantiomerically pure natural product. While this specific route has faced challenges with starting material availability, it highlights the strategic advantage of a chiral pool approach in streamlining the synthesis of a complex pharmaceutical.[15]

Comparative Analysis: Chiral Pool vs. Other Asymmetric Methods

The chiral pool strategy is one of several powerful tools for asymmetric synthesis. It is important to understand its advantages and disadvantages in comparison to other common methods.[16]

| Method | Advantages | Disadvantages |

| Chiral Pool Synthesis | Guaranteed 100% enantiomeric excess (ee) from the start. Often cost-effective for complex targets. | Often only one enantiomer is readily available. The synthetic route can be constrained by the starting material's structure.[14][15] |

| Chiral Auxiliaries | Can provide excellent enantioselectivity. The auxiliary can often be recycled.[8][16] | Requires additional steps to attach and remove the auxiliary, which can lower the overall yield.[8][14] |

| Chiral Catalysis | Highly economical as only a small amount of the chiral catalyst is needed. Can be highly versatile.[14] | The development of new, highly effective catalysts can be challenging and expensive.[16] |

| Resolution | Both enantiomers can be obtained. | The maximum theoretical yield for the desired enantiomer is only 50%.[14] |

Experimental Protocol: A Representative Transformation

The following is a generalized protocol for a common transformation in chiral pool synthesis: the diastereoselective reduction of a ketone derived from a chiral starting material.

Objective: To reduce a ketone to a secondary alcohol with high diastereoselectivity, controlled by a pre-existing stereocenter.

Materials:

-

Chiral ketone (derived from a chiral pool starting material)

-

Reducing agent (e.g., sodium borohydride, lithium aluminum hydride)

-

Anhydrous solvent (e.g., methanol, tetrahydrofuran)

-

Quenching agent (e.g., water, saturated ammonium chloride solution)

-

Standard workup and purification reagents (e.g., organic solvent for extraction, drying agent, silica gel for chromatography)

Procedure:

-

Preparation: Dissolve the chiral ketone in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath. This is often crucial for maximizing diastereoselectivity.

-

Addition of Reducing Agent: Slowly add the reducing agent to the stirred solution. The rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-